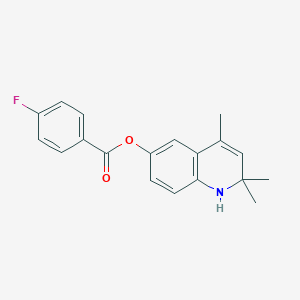

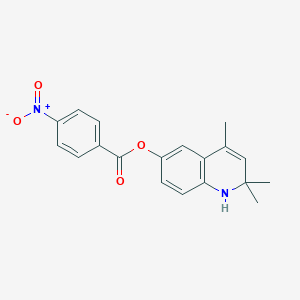

9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone, also known as 9-ADMA, is an organic compound that belongs to the acridinone family of compounds. 9-ADMA is a white crystalline solid that is soluble in water and ethanol. It is an important synthetic intermediate in organic chemistry and has a wide range of applications in the pharmaceutical, agricultural, and food industries. 9-ADMA has also been studied for its potential use in therapeutic applications, such as anti-cancer and anti-inflammatory agents.

Scientific Research Applications

Anticancer Research

Research on 9-Amino-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has shown promising anticancer applications. This compound is part of the acridine derivatives family, which has been extensively investigated for their potential as therapeutic agents against various diseases, including cancer. One approach involves attaching a DNA-affinic group to cisplatin, a widely used cancer chemotherapeutic agent, to produce a different spectrum of Pt-DNA crosslinks. This strategy aims to overcome cisplatin resistance, with acridine Pt complexes, including those based on 9-aminoacridine carboxamide, showing activity against cisplatin-resistant cells due to their differing DNA sequence selectivity (Murray, Chen, & Galea, 2014). Additionally, acridine derivatives have been explored for their mode of action, mainly attributed to DNA intercalation, affecting biological processes linked to DNA and its related enzymes. This has led to the development of acridine derivatives with enhanced therapeutic potency and selectivity (Zhang, Li, Li, Gao, & Jiang, 2014).

Antiproliferative Effects

Acridine derivatives, including 9-substituted acridine heterocyclic compounds, have been recognized for their antiproliferative properties. These compounds inhibit topoisomerase enzymes, which regulate topological changes in DNA, interfering with DNA's vital biological function. The structure and structure-activity relationship of promising molecules have been discussed, highlighting their IC50 values against several human cancer cell lines. This includes the inhibition of topoisomerase by polycyclic aromatic compounds, showcasing the significant scientific interest in acridine derivatives for their diverse biological activities (Aparna, Rajagopal, Varakumar, Raman, & Byran, 2022).

Oncological Applications

The acridine scaffold's DNA affinity and intercalative properties make it an important pharmacophore for designing antitumor drugs targeting DNA. The global substitution on the heterocycle is crucial for specific biological activity and selectivity for tumor cells. This has led to the development of therapies focusing specifically on tumor cells, such as photodynamic therapy and hypoxia-selective drugs, with acridine/acridone derivatives playing a key role in the biological function studied (Belmont & Dorange, 2008).

properties

IUPAC Name |

9-amino-3,3-dimethyl-2,4-dihydroacridin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-15(2)7-11-13(12(18)8-15)14(16)9-5-3-4-6-10(9)17-11/h3-6H,7-8H2,1-2H3,(H2,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXDMILSJZCTDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC3=CC=CC=C3C(=C2C(=O)C1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(8-Ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B414207.png)

![dimethyl 2-(1-[(4-fluorophenoxy)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B414208.png)

![1-(4,4-Dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B414210.png)

![Tetramethyl 6'-[(4-fluorophenoxy)acetyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414212.png)

![dimethyl 2-(8-ethoxy-1-[(4-fluorophenoxy)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate](/img/structure/B414215.png)

![tetramethyl 6-acetyl-8-ethoxy-5,5-dimethyl-5,6-dihydrospiro(1H-thiopyrano[2,3-c]quinoline-1,2'-[1,3]-dithiole)-2,3,4',5'-tetracarboxylate](/img/structure/B414219.png)

![5-benzoyl-7-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B414220.png)

![N-[amino-[(7-ethoxy-4-methylquinazolin-2-yl)amino]methylidene]acetamide](/img/structure/B414222.png)

![Tetramethyl 8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B414227.png)

![Dimethyl 2-[2,2-dimethyl-1-(2-phenylacetyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B414228.png)